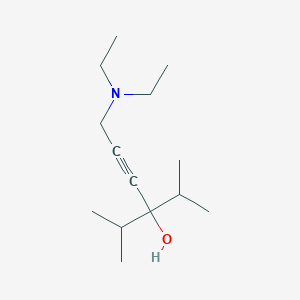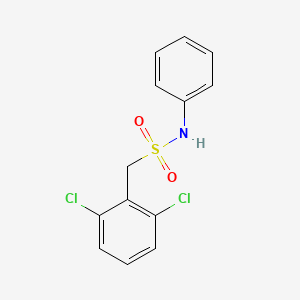![molecular formula C12H18ClN3S B3750811 N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B3750811.png)
N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea
Overview
Description
N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CM-272 and has been found to exhibit promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea involves the modulation of various molecular targets in the body. It has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This compound has also been shown to modulate the activity of dopamine receptors in the brain, which are involved in the regulation of mood and behavior. Additionally, N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea has been found to exhibit various biochemical and physiological effects in the body. It has been shown to possess anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase enzymes. This compound has also been found to modulate the activity of dopamine receptors in the brain, which are involved in the regulation of mood and behavior. Moreover, it has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea in lab experiments is its potential therapeutic applications. This compound has been found to exhibit promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical trials.
Future Directions
There are several future directions for the research on N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea. One of the main directions is to further investigate its potential therapeutic applications. This compound has been found to exhibit anticancer, antipsychotic, anti-inflammatory, and analgesic properties, making it a potential candidate for further development as a therapeutic agent. Moreover, further studies are needed to determine the safety and toxicity of this compound in humans. Additionally, future research should focus on identifying the molecular targets and signaling pathways involved in the mechanism of action of N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea. This will help in the development of more specific and effective therapeutic agents.
Scientific Research Applications
N-(4-chlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea has been found to exhibit potential therapeutic applications in various preclinical studies. It has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells. This compound has also been found to exhibit antipsychotic effects by modulating the activity of dopamine receptors in the brain. Moreover, it has been shown to possess anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase enzymes.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(dimethylamino)propyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3S/c1-16(2)9-3-8-14-12(17)15-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPOIEHQYMCSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[3-(dimethylamino)propyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-acetylphenyl)-7-(3,4-dimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3750729.png)
![3-phenyl-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3750735.png)

![2-[3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3750752.png)
![3-hydroxy-N-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3750761.png)



![ethyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3750785.png)

![N,N''-1,2-ethanediylbis[N'-phenyl(thiourea)]](/img/structure/B3750818.png)

![methyl {7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3750838.png)
![methyl 2-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B3750841.png)